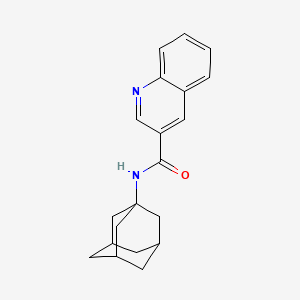![molecular formula C20H18Cl2N2O7S B10852887 [4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid](/img/structure/B10852887.png)
[4-Chloro-2-({1-[(4-chlorophenyl)sulfonyl]-3,7-dioxo-1,4-diazepan-6-yl}methyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-2q involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the diazepane ring: This is achieved through a series of cyclization reactions.
Introduction of the sulfonyl group: This step involves sulfonylation reactions using appropriate sulfonyl chlorides.
Attachment of the phenoxyacetic acid moiety: This is typically done through etherification reactions.
Industrial Production Methods
Industrial production of Rac-2q may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
Rac-2q undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Rac-2q has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used to study enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its inhibitory effects on chymase.
Industry: It is used in the development of new pharmaceuticals and chemical products
Mechanism of Action
Rac-2q exerts its effects by inhibiting the activity of chymase, an enzyme involved in the conversion of angiotensin I to angiotensin II. This inhibition occurs through the binding of Rac-2q to the active site of chymase, preventing the enzyme from interacting with its natural substrates. This mechanism is crucial for its potential therapeutic applications in conditions such as hypertension and heart failure .
Comparison with Similar Compounds
Similar Compounds
MBQ-167: Another inhibitor of chymase with a similar mechanism of action.
MBQ-168: A derivative of MBQ-167 with enhanced inhibitory activity.
EHop-097: An inhibitor of Rac and Cdc42 with distinct mechanisms
Uniqueness of Rac-2q
Rac-2q is unique due to its specific structure, which allows it to effectively inhibit chymase. Its combination of functional groups and molecular configuration provides it with high affinity and specificity for its target enzyme, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C20H18Cl2N2O7S |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
2-[4-chloro-2-[[1-(4-chlorophenyl)sulfonyl-3,7-dioxo-1,4-diazepan-6-yl]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C20H18Cl2N2O7S/c21-14-1-4-16(5-2-14)32(29,30)24-10-18(25)23-9-13(20(24)28)7-12-8-15(22)3-6-17(12)31-11-19(26)27/h1-6,8,13H,7,9-11H2,(H,23,25)(H,26,27) |
InChI Key |
MZKGVXPHEXNJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(CC(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl)CC3=C(C=CC(=C3)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid](/img/structure/B10852813.png)
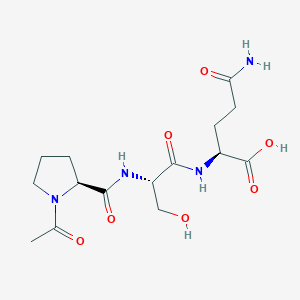
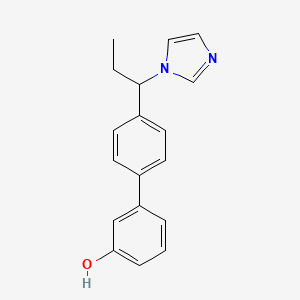
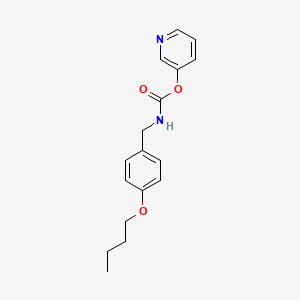
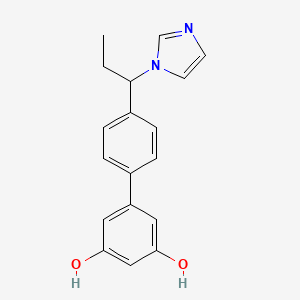
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B10852863.png)
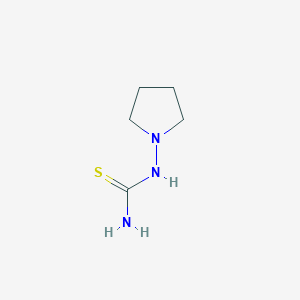
![2-[(4,7-Dimethyl-1,2-benzoxazol-3-yl)oxy]ethanamine](/img/structure/B10852875.png)
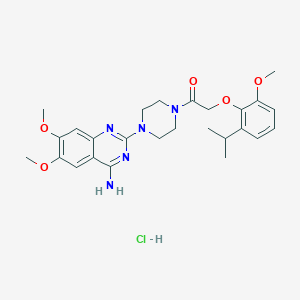

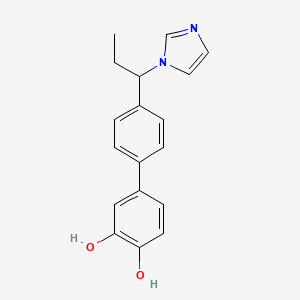
![2,2,2-Trifluoroacetic acid;3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-olate](/img/structure/B10852886.png)
